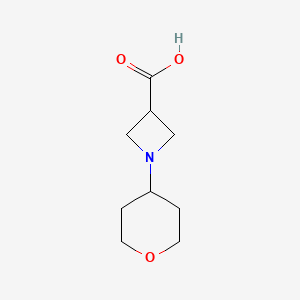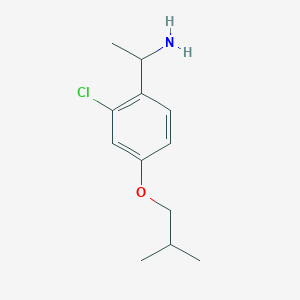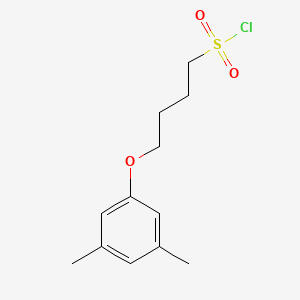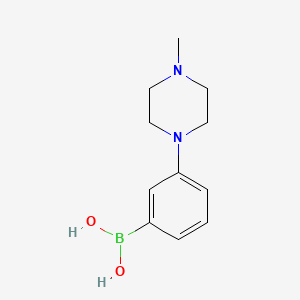
1-(Difluoromethyl)-4-iodo-1H-pyrazole
Vue d'ensemble
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles has been a topic of interest in recent years. The process often involves the use of difluoromethylation reagents and can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The synthesis of similar compounds, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported .Molecular Structure Analysis
The molecular structure of 1-(Difluoromethyl)-4-iodo-1H-pyrazole can be determined using techniques such as 1H NMR and HRMS analyses . The difluoromethyl group (-CF2H) is a key feature of the molecule, and its presence can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
Difluoromethylation reactions based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have seen significant advances in recent years . These reactions have benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Difluoromethyl)-4-iodo-1H-pyrazole can be influenced by the presence of the difluoromethyl group. This group is chemically inert and lipophilic, which can enhance the solubility, metabolic stability, and lipophilicity of the compound .Applications De Recherche Scientifique
-
Late-stage difluoromethylation
- Application : This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . It has benefited from the invention of multiple difluoromethylation reagents .
- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Difluoromethylation of heterocycles via a radical process
- Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .
- Methods : This review summarizes the state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) .
- Results : The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .
-
Utilization of fluoroform for difluoromethylation in continuous flow
- Application : This process employs fluoroform as a reagent for difluoromethylation on sp3 carbons . It’s particularly useful for the direct C α-difluoromethylation of protected α-amino acids .
- Methods : The process is carried out in a continuous flow, which allows the reaction to be performed within reaction times of 20 minutes with 2 equivalents of base and 3 equivalents of fluoroform .
- Results : This method enables a highly atom-efficient synthesis of the active pharmaceutical ingredient eflornithine .
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines
- Application : This method allows for the introduction of the difluoromethyl group at the meta- or para-position of pyridines .
- Methods : The exact methods are not detailed in the summary, but the full article would provide a comprehensive description .
- Results : The results or outcomes are not specified in the summary, but the full article would provide a thorough summary .
-
Asymmetric difluorination of alkenes
- Application : This method allows for the conversion of alkenes to versatile chiral building blocks containing difluoromethyl groups . The 1,1-difluoromethyl group, -CF2H, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets and helps prevent them from being metabolized too quickly .
- Methods : The method involves the combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent to generate chiral difluoromethyl groups by reconfiguring the C=C bond of styrene derivatives bearing amide or ester groups .
- Results : The direct and efficient formation of strategically vital difluoromethylated stereocenters is a beautiful solution to a timely problem .
-
Difluoromethylation of C (sp2)–H bond
- Application : This process has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Safety And Hazards
Orientations Futures
The field of difluoromethylation, including the synthesis of compounds like 1-(Difluoromethyl)-4-iodo-1H-pyrazole, is a rapidly advancing area of research. Future directions may include the development of more efficient synthesis methods, exploration of novel applications in pharmaceuticals and agrochemicals, and further investigation into the physical and chemical properties of these compounds .
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-3(7)1-8-9/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZIHPOJBPKGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728306 | |
| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-4-iodo-1H-pyrazole | |
CAS RN |
1041205-43-9 | |
| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(DIFLUOROMETHYL)-4-IODO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)




![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)